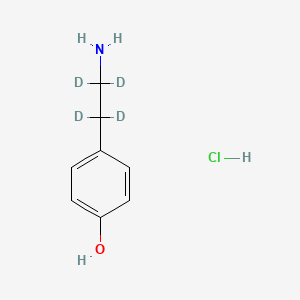

p-Tyramine-d4 Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662224 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189884-47-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to p-Tyramine-d4 Hydrochloride: Precision Quantification in Neuroscience

Abstract

This technical guide provides a comprehensive overview of p-Tyramine-d4 Hydrochloride and its critical application in neuroscience research. We delve into the neurochemical significance of p-Tyramine as an endogenous trace amine and explore the analytical challenges associated with its quantification. The core of this document is dedicated to the principle and practice of using its stable isotope-labeled form, p-Tyramine-d4 Hydrochloride, as an internal standard for high-fidelity quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a detailed, field-proven protocol, explain the causality behind key experimental choices, and illustrate the underlying signaling pathways and analytical workflows. This guide is intended for researchers, neuroscientists, and drug development professionals seeking to achieve accurate and reproducible measurements of p-Tyramine in complex biological matrices.

The Enigma of p-Tyramine: A Trace Amine with Major Implications

p-Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, has long been recognized for its physiological effects, particularly its role as a catecholamine-releasing agent.[1][2] While it is often categorized as a "trace amine" due to its low concentration in the brain compared to classical neurotransmitters like dopamine or serotonin, its significance in neuromodulation is profound.[3]

Endogenous p-Tyramine is not merely a metabolic byproduct; it functions as a neurotransmitter or neuromodulator by activating a specific class of G protein-coupled receptors (GPCRs) known as Trace Amine-Associated Receptors (TAARs), with a high affinity for TAAR1.[4][5][6] Activation of TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic systems, influencing reward circuits, cognitive processes, and mood.[3] This has positioned p-Tyramine and its receptors as potential therapeutic targets for a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.[3] Given its potential role in brain function and pathology, the ability to accurately quantify its concentration in neural tissues and biofluids is of paramount importance.[7]

The Analytical Imperative: Why Stable Isotope Labeling is Essential

Quantifying endogenous small molecules like p-Tyramine in complex biological samples (e.g., brain homogenate, microdialysate) presents a significant analytical challenge.[8] Sample preparation procedures, such as protein precipitation and liquid-liquid extraction, can result in analyte loss. Furthermore, during mass spectrometry analysis, other molecules in the sample matrix can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," leading to signal suppression or enhancement.

To overcome these obstacles, the gold-standard approach is the isotope-dilution mass spectrometry method, which employs a stable isotope-labeled (SIL) internal standard.[9][10] p-Tyramine-d4 Hydrochloride is the ideal internal standard for this purpose.[11][12][13]

Causality: The Power of a Deuterated Standard The "d4" in p-Tyramine-d4 signifies that four hydrogen atoms on the ethylamine side chain have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[11] This substitution makes the molecule 4 Daltons heavier than its endogenous counterpart.

The core principle of its utility lies in its near-perfect chemical and physical identity to the endogenous p-Tyramine. It exhibits the same extraction efficiency, chromatographic retention time, and ionization response. Because it is added to the sample at the very beginning of the workflow, any loss or matrix effect experienced by the endogenous p-Tyramine is mirrored exactly by the p-Tyramine-d4 internal standard. The mass spectrometer, however, can easily distinguish between the two based on their mass difference. By calculating the ratio of the endogenous analyte signal to the known concentration of the internal standard, one can achieve highly accurate and precise quantification, effectively canceling out experimental variability.[14]

| Property | p-Tyramine | p-Tyramine-d4 Hydrochloride | Rationale for Use as Internal Standard |

| Chemical Structure | C₈H₁₁NO | C₈H₇D₄NO • HCl | Structurally identical, ensuring co-elution in chromatography and identical behavior during sample prep and ionization.[11][12] |

| Molecular Weight | 137.18 g/mol | 177.66 g/mol | Mass difference allows for distinct detection by the mass spectrometer without altering chemical properties.[15] |

| CAS Number | 51-67-2 | 1189884-47-6 | Unique identifier for each compound.[11][15] |

| Primary Application | Endogenous Neuromodulator | Internal Standard | Used to accurately quantify the endogenous analyte in complex matrices via isotope dilution.[11][13] |

Neuromodulatory Action: The TAAR1 Signaling Pathway

p-Tyramine exerts its effects in the central nervous system primarily through the TAAR1 receptor.[4][6] Understanding this pathway is crucial for interpreting the biological significance of measured p-Tyramine concentrations. TAAR1 activation does not directly cause a neuron to fire but rather modulates the activity of other critical neurotransmitter systems.

Caption: p-Tyramine binds to and activates the TAAR1 receptor, initiating a G-protein cascade.

Experimental Protocol: Quantification of p-Tyramine in Brain Tissue

This section provides a robust, step-by-step methodology for the quantification of p-Tyramine in a mouse brain tissue sample using p-Tyramine-d4 Hydrochloride and LC-MS/MS.

Core Principle & Workflow

The workflow is designed to efficiently extract p-Tyramine from the tissue, remove interfering proteins and lipids, and prepare a clean sample for instrumental analysis. The internal standard is introduced at the earliest stage to ensure it accounts for variability throughout the entire process.

Caption: Experimental workflow for p-Tyramine quantification using an internal standard.

Materials & Reagents

-

p-Tyramine standard (for calibration curve)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid (Optima™ LC/MS grade)

-

Brain tissue (e.g., prefrontal cortex, striatum), flash-frozen

-

Homogenizer (bead-based or sonicator)

-

Refrigerated centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of p-Tyramine and p-Tyramine-d4 HCl in methanol.

-

From the p-Tyramine stock, create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in 50:50 acetonitrile:water. These will be used to build the calibration curve.

-

Prepare a working internal standard (IS) solution of p-Tyramine-d4 at a fixed concentration (e.g., 10 ng/mL). The optimal concentration should be determined during method development but is typically near the mid-range of the expected endogenous analyte concentration.

-

-

Sample Preparation:

-

Rationale: This critical phase aims to lyse the cells, release the analyte, and remove macromolecules that would interfere with the analysis.

-

Accurately weigh a frozen brain tissue sample (~20-50 mg).

-

Add 400 µL of ice-cold extraction solution (e.g., 80% methanol or acetonitrile with 0.1% formic acid). The organic solvent disrupts cell membranes and precipitates proteins.

-

Immediately add a fixed volume (e.g., 10 µL) of the 10 ng/mL IS working solution to every sample. This step is crucial. Adding the IS early ensures it undergoes the exact same processing as the endogenous analyte.

-

Homogenize the sample on ice until no visible tissue remains.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

-

Centrifuge at ~15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Dry the supernatant under a gentle stream of nitrogen. This concentrates the sample.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see below), vortex, and transfer to an autosampler vial for analysis.

-

LC-MS/MS Parameters

-

Rationale: The liquid chromatography step separates p-Tyramine from other small molecules in the extract to ensure that only the analyte of interest enters the mass spectrometer at a given time. Tandem mass spectrometry provides exquisite specificity and sensitivity for detection.

-

LC System: UPLC/HPLC system

-

Column: A reverse-phase C18 column is typically used for separating biogenic amines (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[16]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at ~5% B, ramp up to ~95% B to elute the analyte, and then re-equilibrate at 5% B. (Total run time: ~5-7 minutes).

-

Flow Rate: 0.3-0.4 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

p-Tyramine: Precursor ion (Q1) m/z 138.1 → Product ion (Q3) m/z 121.1

-

p-Tyramine-d4: Precursor ion (Q1) m/z 142.1 → Product ion (Q3) m/z 125.1

-

Note: These transitions should be empirically optimized on the specific instrument being used.

-

Data Analysis & Quantification

-

Inject the calibration standards to generate a calibration curve. Plot the peak area ratio (p-Tyramine / p-Tyramine-d4) against the known concentration of the p-Tyramine standards. The curve should be linear with an R² value > 0.99.

-

Inject the processed biological samples.

-

Determine the peak area ratio (p-Tyramine / p-Tyramine-d4) for each sample.

-

Calculate the concentration of p-Tyramine in each sample by interpolating its peak area ratio from the linear regression equation of the calibration curve.[14]

-

Normalize the final concentration to the initial tissue weight (e.g., expressing the result as ng/g of tissue).

Conclusion and Future Perspectives

p-Tyramine-d4 Hydrochloride is an indispensable tool for the modern neuroscientist. Its use as an internal standard in LC-MS/MS-based quantitative methods provides the accuracy and precision required to dissect the subtle but significant roles of p-Tyramine in the central nervous system. By enabling reliable measurement, this compound facilitates research into the neurobiology of trace amines, their involvement in neuropsychiatric disorders, and the development of novel therapeutics targeting the TAAR1 receptor. The robust methodology detailed in this guide serves as a foundational framework for researchers to explore the intricate world of trace amine neuromodulation with confidence and scientific rigor.

References

-

The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. Available at: [Link]

-

Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes. (2016). PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

-

Dopamine. Wikipedia. Available at: [Link]

-

Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. (2014). PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

-

Biochemistry, Tyramine. (2022). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Trace amine-associated receptor. Wikipedia. Available at: [Link]

-

A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Tyramine. Wikipedia. Available at: [Link]

-

Quantitative determination of neurotransmitters, metabolites and derivates in microdialysates by UHPLC-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Trace Amine-Associated Receptors’ Role in Immune System Functions. (2024). PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

-

Tyramine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

-

Tyramine | C8H11NO. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

ANALYSIS OF NEUROTRANSMITTERS, NEUROSTEROIDS AND THEIR METABOLITES IN BIOLOGICAL SAMPLES. (2015). Helda - University of Helsinki. Available at: [Link]

-

Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. ResearchGate. Available at: [Link]

-

Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. SciSpace. Available at: [Link]

-

Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. (2013). PubMed. Available at: [Link]

-

Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. (2022). ACS Publications. Available at: [Link]

-

Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate. (2020). PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

-

Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. (2017). PubMed. Available at: [Link]

-

Release and receptor stimulating properties of p-tyramine in rat brain. PubMed. Available at: [Link]

-

Trace amine-associated receptors: ligands, neural circuits, and behaviors. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

-

An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central (PMC), National Center for Biotechnology Information. Available at: [Link]

-

“Much ado about nothing”: monoamine oxidase inhibitors, drug interactions, and dietary tyramine. (2017). Cambridge University Press & Assessment. Available at: [Link]

Sources

- 1. Tyramine - Wikipedia [en.wikipedia.org]

- 2. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Tyramine-d4 Hydrochloride: Properties, Structure, and Application in Isotope Dilution Mass Spectrometry

This guide provides a comprehensive technical overview of p-Tyramine-d4 Hydrochloride, a critical tool for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its application, focusing on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Imperative for Precision in Quantitative Analysis

In modern analytical science, particularly in fields like pharmacokinetics, clinical diagnostics, and food safety, the accurate quantification of endogenous molecules and xenobiotics is paramount.[1] Bioanalytical methods are susceptible to numerous sources of variability, including inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[2][3] To counteract these challenges, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS).[4][5]

A SIL-IS is a form of the target analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[4] p-Tyramine-d4 Hydrochloride is the deuterium-labeled analogue of p-Tyramine hydrochloride.[6] Because it is chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and exhibits nearly the same behavior during extraction and ionization.[3][4] However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known quantity of the SIL-IS to a sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be used to calculate the analyte's concentration with high precision, effectively canceling out most sources of experimental error.[1][3]

Core Chemical Properties and Structure

p-Tyramine-d4 Hydrochloride is the hydrochloride salt of p-Tyramine in which four hydrogen atoms on the ethylamine side-chain have been replaced with deuterium.[7] This specific labeling is crucial as it provides a stable mass shift without significantly altering the molecule's physicochemical properties.

Physicochemical Data

The fundamental properties of p-Tyramine-d4 Hydrochloride are summarized below. These data are critical for method development, including the preparation of stock solutions and the design of extraction protocols.

| Property | Value | Source(s) |

| Chemical Name | 4-(2-aminoethyl-1,1,2,2-d4)-phenol, monohydrochloride | [7] |

| Synonyms | 2-(4-Hydroxyphenyl)ethylamine-d4 HCl, p-Tyramine-d4 HCl | [7] |

| CAS Number | 1189884-47-6 | [6][7] |

| Molecular Formula | C₈H₈D₄ClNO | [1][8] |

| Molecular Weight | 177.66 g/mol | [1][8] |

| Appearance | White to off-white or beige crystalline solid | [1][6] |

| Melting Point | 271-274 °C | [1] |

| Solubility | Slightly soluble in Water, DMSO, and Methanol | [7] |

| Isotopic Purity | ≥98-99% deuterated forms (d1-d4) | [1][7] |

| Storage | Store at -20°C or -80°C, sealed and protected from moisture. Stock solutions are stable for ~1 month at -20°C and ~6 months at -80°C. | [6] |

Molecular Structure

The structure of p-Tyramine consists of a phenol ring substituted at the para position with an ethylamine group. In p-Tyramine-d4, the four hydrogen atoms on the two carbon atoms of the ethyl chain (-CH₂-CH₂-NH₂) are replaced by deuterium (-CD₂-CD₂-NH₂).

Chemical Structure of p-Tyramine-d4 Hydrochloride:

Caption: The structure shows deuterium substitution on the ethylamine side-chain.

This placement of deuterium atoms is strategically important. These C-D bonds are highly stable and not prone to exchange with protons from the solvent, a critical requirement for an internal standard.[2] Placing the labels on the side chain, away from the hydroxyl and amine groups, ensures that the ionization behavior and the potential for derivatization remain nearly identical to the unlabeled tyramine.

Application in Quantitative Bioanalysis: An LC-MS/MS Workflow

The primary application of p-Tyramine-d4 HCl is as an internal standard for the accurate quantification of tyramine in complex biological matrices like plasma, urine, or food samples.[1][7] Tyramine is a biogenic amine that can have significant physiological effects and is an important marker in food safety and clinical research.[9][10]

Below is a detailed, self-validating protocol for the analysis of tyramine in human plasma using isotope dilution LC-MS/MS.

Experimental Protocol: Quantification of Tyramine in Human Plasma

Objective: To accurately measure the concentration of endogenous p-tyramine in human plasma samples.

Principle: A known amount of p-Tyramine-d4 HCl (Internal Standard, IS) is spiked into plasma samples. Proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The analyte and IS are monitored using specific mass transitions (Multiple Reaction Monitoring, MRM). The ratio of the peak area of the analyte to the IS is used to calculate the concentration of the analyte against a calibration curve.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of p-Tyramine HCl (analyte) and p-Tyramine-d4 HCl (IS) in methanol.

-

Working Calibrator Solutions: Serially dilute the analyte stock solution to create a series of calibration standards (e.g., 0.5 to 200 µg/L).[1]

-

Working IS Solution (e.g., 100 µg/L): Prepare a working solution of the IS in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid). The concentration should be chosen to yield a robust signal without causing detector saturation.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot: To 100 µL of plasma sample (or calibrator or quality control sample) in a microcentrifuge tube, add 300 µL of the cold protein precipitation solvent containing the IS.

-

Causality: Adding the IS at the very first step is the cornerstone of this protocol's integrity.[1] Doing so ensures that any loss of analyte during subsequent steps (vortexing, centrifugation, transfer) is mirrored by a proportional loss of the IS, keeping their ratio constant.[3] Acetonitrile is an effective precipitant for plasma proteins, and the formic acid helps to keep the amine groups protonated and improves chromatographic peak shape.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and mixing.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A typical gradient would start at low %B, ramp up to elute tyramine, followed by a high %B wash and re-equilibration.

-

Causality: Reversed-phase chromatography effectively retains and separates tyramine from more polar matrix components. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks and better retention.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

MRM Transitions:

-

Causality: ESI+ is ideal for protonating the primary amine of tyramine. The MRM transitions are highly specific. The precursor ion (Q1) is the protonated molecular ion [M+H]⁺. The fragment ion (Q3) for tyramine corresponds to the loss of the amine group. The 4 Dalton mass shift is consistently observed in both the precursor and product ions, confirming the identity and preventing crosstalk between the analyte and IS channels.

-

-

-

Data Processing and Validation:

-

Quantification: Integrate the peak areas for both MRM transitions. Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Calibration Curve: Plot the Peak Area Ratio versus the concentration for the calibration standards. Perform a linear regression (typically weighted 1/x or 1/x²) to generate a calibration curve.

-

Concentration Calculation: Determine the concentration of tyramine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Self-Validation: The system is self-validating through the consistent performance of Quality Control (QC) samples at low, medium, and high concentrations, which must fall within a pre-defined accuracy and precision range (e.g., ±15%). The co-elution and consistent peak shape of the analyte and IS across all samples provide further confidence in the results.[11]

-

Workflow Visualization

The following diagram illustrates the logical flow of the isotope dilution LC-MS/MS protocol.

Caption: Isotope dilution workflow for p-Tyramine quantification.

Conclusion: The Role of p-Tyramine-d4 HCl in Ensuring Data Integrity

References

-

The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

CAS 1189884-47-6 Tyramine:HCl (1,1,2,2-D4). (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 24, 2026, from [Link]

-

CAS No : 1189884-47-6 | Chemical Name : p-Tyramine-d4 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved January 24, 2026, from [Link]

-

4-(2-Amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc. Retrieved January 24, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved January 24, 2026, from [Link]

-

A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. (2022). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC.org. Retrieved January 24, 2026, from [Link]

-

Why do toxicologists need an internal standard? (n.d.). Chiron.no. Retrieved January 24, 2026, from [Link]

-

Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. (2013). PubMed. Retrieved January 24, 2026, from [Link]

-

Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with LC-MS/MS. (n.d.). FDA. Retrieved January 24, 2026, from [Link]

- A new method for preparing tyramine. (n.d.). Google Patents.

-

p-Tyramine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Tyramine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Dopamine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of tyramine-based hyaluronan hydrogels. (2009). PubMed. Retrieved January 24, 2026, from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chiron.no [chiron.no]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scbt.com [scbt.com]

- 9. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]

- 10. P-Tyramine | C8H12NO+ | CID 5249538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. myadlm.org [myadlm.org]

synthesis and isotopic purity of p-Tyramine-d4 Hydrochloride

An In-depth Technical Guide on the Synthesis and Isotopic Purity of p-Tyramine-d4 Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and isotopic purity assessment of p-Tyramine-d4 Hydrochloride, a critical internal standard for bioanalytical and pharmacokinetic studies. We will delve into the strategic considerations for its chemical synthesis, the rationale behind the chosen methodologies, and the rigorous analytical techniques required to validate its isotopic enrichment and overall purity. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a deep, practical understanding of stable isotope-labeled compounds.

The Critical Role of p-Tyramine-d4 Hydrochloride in Quantitative Analysis

p-Tyramine, a trace amine derived from the amino acid tyrosine, plays a significant role in various physiological processes and is a biomarker for certain metabolic disorders. Its accurate quantification in complex biological matrices like plasma, urine, and tissue homogenates is paramount for clinical and research applications. The use of a stable isotope-labeled internal standard, such as p-Tyramine-d4 Hydrochloride, is the gold standard for quantitative analysis using mass spectrometry-based techniques (e.g., LC-MS/MS).

The primary advantage of using a deuterated analog like p-Tyramine-d4 is that it is chemically identical to the endogenous analyte but has a different mass. This allows it to co-elute with the analyte during chromatographic separation and be distinguished by the mass spectrometer. This co-elution ensures that any variations in sample preparation, injection volume, and ionization efficiency affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. The hydrochloride salt form enhances the stability and solubility of the compound, making it easier to handle and prepare standard solutions.

Strategic Synthesis of p-Tyramine-d4 Hydrochloride

The synthesis of p-Tyramine-d4 Hydrochloride involves the introduction of four deuterium atoms onto the ethylamine side chain of the tyramine molecule. A common and efficient method involves the reduction of a suitable precursor with a deuterium source.

Synthetic Pathway Overview

A widely employed synthetic route starts from 4-hydroxyphenylacetic acid, which is then converted to its corresponding amide. This amide is subsequently reduced using a powerful deuterating agent to yield the desired p-Tyramine-d4. The final step involves the formation of the hydrochloride salt.

Caption: Synthetic workflow for p-Tyramine-d4 Hydrochloride.

Detailed Experimental Protocol

Step 1: Amidation of 4-Hydroxyphenylacetic Acid

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxyphenylacetic acid in a suitable solvent like tetrahydrofuran (THF).

-

Activation: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the suspension at 0°C. This converts the carboxylic acid to a more reactive acid chloride.

-

Ammonolysis: The resulting acid chloride is then carefully added to a solution of concentrated ammonium hydroxide at 0°C.

-

Workup and Isolation: After the reaction is complete, the product, 4-hydroxyphenylacetamide, is isolated by filtration, washed with cold water, and dried under vacuum.

Causality: The conversion of the carboxylic acid to an acid chloride is a crucial activation step that facilitates the subsequent nucleophilic attack by ammonia to form the amide. Performing the reaction at low temperatures helps to control the exothermicity and minimize side reactions.

Step 2: Reduction of 4-Hydroxyphenylacetamide with Lithium Aluminum Deuteride (LiAlD₄)

-

Reaction Setup: In a dry, inert atmosphere, a solution of 4-hydroxyphenylacetamide in anhydrous THF is slowly added to a stirred suspension of lithium aluminum deuteride (LiAlD₄) in THF at 0°C.

-

Reflux: After the initial addition, the reaction mixture is brought to reflux and stirred for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0°C to decompose the excess LiAlD₄ and the aluminum complexes.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude p-Tyramine-d4 is purified by column chromatography.

Causality: LiAlD₄ is a powerful reducing agent that serves as the deuterium source, replacing the carbonyl oxygen of the amide with two deuterium atoms and the two protons on the adjacent carbon with two more deuterium atoms, thus introducing four deuterium atoms in total. The use of anhydrous conditions is critical as LiAlD₄ reacts violently with water.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: The purified p-Tyramine-d4 is dissolved in a suitable organic solvent, such as diethyl ether or methanol.

-

Acidification: A solution of hydrochloric acid in an appropriate solvent (e.g., HCl in diethyl ether) is added dropwise to the p-Tyramine-d4 solution with stirring.

-

Precipitation and Isolation: The p-Tyramine-d4 Hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Causality: The formation of the hydrochloride salt is achieved by protonating the basic amino group of tyramine. This not only improves the compound's stability and shelf-life but also enhances its water solubility, which is advantageous for preparing stock solutions for analytical standards.

Rigorous Assessment of Isotopic Purity

The validation of isotopic purity is a critical step to ensure the reliability of p-Tyramine-d4 Hydrochloride as an internal standard. The primary goal is to determine the percentage of the deuterated species and to identify and quantify any unlabeled (d₀) or partially labeled species.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for assessing isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized p-Tyramine-d4 Hydrochloride in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infusion and Analysis: Infuse the sample directly into the mass spectrometer or analyze it via liquid chromatography-mass spectrometry (LC-MS).

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion peak.

-

Data Analysis: Compare the signal intensity of the d₄-labeled tyramine to the intensities of any d₀, d₁, d₂, and d₃ species. The isotopic purity is calculated as the percentage of the d₄ peak relative to the sum of all isotopic peaks.

Data Presentation:

| Isotopic Species | Molecular Ion (m/z) | Relative Abundance (%) |

| p-Tyramine-d₀ | 138.0919 | < 0.1 |

| p-Tyramine-d₁ | 139.0982 | < 0.5 |

| p-Tyramine-d₂ | 140.1045 | < 1.0 |

| p-Tyramine-d₃ | 141.1108 | < 2.0 |

| p-Tyramine-d₄ | 142.1171 | > 98.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation and for estimating isotopic purity.

Experimental Protocol:

-

Sample Preparation: Dissolve a precise amount of p-Tyramine-d4 Hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: In the ¹H NMR spectrum of p-Tyramine-d4, the signals corresponding to the protons on the ethylamine side chain should be significantly diminished or absent compared to the spectrum of an unlabeled p-Tyramine standard. The integration of the remaining proton signals on the side chain relative to the aromatic protons can be used to estimate the isotopic enrichment.

Caption: Analytical workflow for purity assessment.

Conclusion

The synthesis and rigorous purity assessment of p-Tyramine-d4 Hydrochloride are essential for its reliable use as an internal standard in quantitative bioanalysis. The synthetic route described, involving the reduction of an amide precursor with a deuterating agent, is a robust and efficient method. The subsequent analytical validation using a combination of mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of isotopic enrichment and confirms the structural integrity of the final product. This self-validating system of synthesis and analysis ensures the production of a high-quality internal standard, which is fundamental for achieving accurate and reproducible results in clinical and research settings.

References

p-Tyramine-d4 Hydrochloride: A Technical Guide for Researchers

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within drug development and clinical research, the demand for precise and accurate quantification of endogenous and exogenous compounds is paramount. The complexity of biological matrices necessitates robust methodologies to account for analyte loss during sample preparation and variations in instrument response. It is in this context that stable isotope-labeled internal standards have become indispensable tools. This guide provides an in-depth technical overview of p-Tyramine-d4 Hydrochloride, a deuterated analog of p-tyramine, and its application as an internal standard in mass spectrometry-based quantitative analysis.

p-Tyramine, an endogenous monoamine derived from the amino acid tyrosine, plays a significant role in neurotransmission and blood pressure regulation.[1][2] Its accurate quantification is crucial in various research areas, including neuroscience and food safety. p-Tyramine-d4 Hydrochloride serves as an ideal internal standard for this purpose due to its near-identical chemical and physical properties to the unlabeled analyte, with the key distinction being its increased mass from the four deuterium atoms.[1][2] This mass shift allows for its differentiation from the endogenous p-tyramine by a mass spectrometer, while ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.

This document will delve into the core physicochemical properties of p-Tyramine-d4 Hydrochloride, elucidate the principles of its application in isotope dilution mass spectrometry, provide a detailed experimental protocol for its use, and offer insights from a seasoned application scientist's perspective to ensure the integrity and reliability of your quantitative data.

Physicochemical Properties of p-Tyramine-d4 Hydrochloride

A thorough understanding of the physical and chemical characteristics of an internal standard is fundamental to its effective implementation in any analytical workflow. p-Tyramine-d4 Hydrochloride is a white to off-white solid, and its key properties are summarized in the table below.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1189884-47-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈D₄ClNO | [3][5] |

| Molecular Weight | 177.66 g/mol | [3][4][5] |

| Synonyms | 4-(2-Aminoethyl-d4)phenol Hydrochloride, 2-(4-Hydroxyphenyl)ethyl-1,1,2,2-d4-amine Hydrochloride, Tyrosamine-d4 Hydrochloride | [2][3] |

| Appearance | White Solid | [3] |

| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₄) | [2] |

| Storage | 2-8°C Refrigerator | [3] |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core utility of p-Tyramine-d4 Hydrochloride lies in its application within the framework of Isotope Dilution Mass Spectrometry (IDMS). This technique is widely regarded as a definitive method for quantitative analysis due to its high precision and accuracy.[6][7] The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled standard (in this case, p-Tyramine-d4 Hydrochloride) to a sample containing the analyte of interest (p-tyramine) at the earliest stage of sample preparation.

Because the deuterated standard is chemically identical to the native analyte, it will experience the same degree of loss or degradation throughout the entire analytical process, including extraction, derivatization, and injection into the mass spectrometer. Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant, irrespective of sample loss. This allows for the precise calculation of the initial concentration of the analyte in the sample.

The use of a stable isotope-labeled internal standard like p-Tyramine-d4 offers significant advantages over other types of internal standards (e.g., structural analogs). The co-elution of the labeled and unlabeled compounds in liquid chromatography minimizes the impact of matrix effects, which are a common source of variability in mass spectrometry.[7]

Experimental Protocol: Quantification of p-Tyramine in Biological Samples using p-Tyramine-d4 Hydrochloride

The following protocol provides a general framework for the quantification of p-tyramine in a biological matrix (e.g., plasma, urine) using p-Tyramine-d4 Hydrochloride as an internal standard with LC-MS/MS. It is essential to note that specific parameters may require optimization based on the sample type, instrumentation, and desired sensitivity.

1. Preparation of Standards and Reagents:

-

p-Tyramine Stock Solution (1 mg/mL): Accurately weigh and dissolve p-tyramine hydrochloride in a suitable solvent (e.g., methanol or water).

-

p-Tyramine-d4 Hydrochloride Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve p-Tyramine-d4 Hydrochloride in the same solvent as the analyte stock solution.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the p-tyramine stock solution. Each calibration standard should be spiked with a constant, known concentration of the p-Tyramine-d4 Hydrochloride internal standard working solution.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.[8]

2. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of each sample, calibration standard, and QC sample, add a known volume of the p-Tyramine-d4 Hydrochloride internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable for the separation of p-tyramine.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape, is commonly used.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for p-tyramine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

-

MRM Transitions:

-

p-Tyramine: The precursor ion (Q1) will be the protonated molecule [M+H]⁺. The product ion (Q3) will be a characteristic fragment ion. These transitions must be optimized for the specific instrument.

-

p-Tyramine-d4: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ with a +4 Da mass shift compared to unlabeled p-tyramine. The product ion (Q3) will also be a characteristic fragment.

-

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte (p-tyramine) and the internal standard (p-Tyramine-d4 Hydrochloride) for each sample, calibration standard, and QC.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of p-tyramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of p-tyramine using p-Tyramine-d4 Hydrochloride as an internal standard.

Caption: Workflow for p-Tyramine quantification using a deuterated internal standard.

Authoritative Grounding and Trustworthiness

The protocols and principles described in this guide are based on established analytical methodologies. The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS is a widely accepted and validated approach for achieving the highest level of accuracy and precision in quantitative bioanalysis.[6][7] It is imperative that any laboratory implementing this methodology performs a thorough method validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the generated data. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion

p-Tyramine-d4 Hydrochloride is a high-purity, reliable internal standard that is essential for the accurate and precise quantification of p-tyramine in complex biological matrices. Its use within an isotope dilution mass spectrometry workflow provides a self-validating system that corrects for analytical variability, thereby ensuring the trustworthiness of the results. By following the principles and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can confidently generate high-quality quantitative data to advance their scientific investigations.

References

-

4-(2-Amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride - PubChem. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

-

CAS No : 1189884-47-6| Chemical Name : p-Tyramine-d4 Hydrochloride | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 23, 2024, from [Link]

-

Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation - PubMed. (2013). PubMed. Retrieved January 23, 2024, from [Link]

-

Analysis of Opioids Using Isotope Dilution With GC/MS/MS | American Laboratory. (2015). American Laboratory. Retrieved January 23, 2024, from [Link]

-

The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - MDPI. (2022). MDPI. Retrieved January 23, 2024, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-(2-Amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | C8H12ClNO | CID 45040665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. mdpi.com [mdpi.com]

The Cornerstone of Precision: A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis

Abstract

In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, the pursuit of precision and accuracy is paramount. Even minor inaccuracies can compromise data integrity, leading to significant setbacks in drug development and scientific research.[1] This technical guide provides an in-depth exploration of deuterated internal standards, establishing their indispensable role in modern quantitative workflows, primarily those centered around liquid chromatography-mass spectrometry (LC-MS). We will dissect the fundamental principles of Isotope Dilution Mass Spectrometry (IDMS), articulate the physicochemical advantages of deuterium labeling, and provide a field-proven guide to their selection and implementation. This document is intended for researchers, scientists, and drug development professionals seeking to build robust, reliable, and regulatory-compliant quantitative assays.

The Foundational Challenge in Quantitative Analysis: Variability

At its core, quantitative analysis is a battle against variability. During any analytical workflow, numerous factors can introduce errors that compromise the final result. These variables include:

-

Sample Preparation: Inconsistent extraction efficiency or sample loss during cleanup steps.[2]

-

Matrix Effects: Co-eluting, endogenous components in complex biological matrices (like plasma or urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[3]

-

Instrumental Drift: Fluctuations in instrument performance, such as changes in ionization efficiency or detector sensitivity over an analytical run, can introduce systematic error.[2][4]

To counteract these variables, the principle of internal standardization is employed. An ideal internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample. It should behave identically to the analyte of interest throughout the entire analytical process. By measuring the ratio of the analyte's response to the IS's response, variations are effectively normalized, leading to significantly more accurate and precise data.[3] While structural analogs have been used, they are not a perfect match and can suffer from different extraction recoveries and matrix effects.[3][5] This is where the unique properties of stable isotope-labeled (SIL) internal standards, particularly deuterated standards, become essential.[5]

Isotope Dilution Mass Spectrometry: The Gold Standard Principle

The use of deuterated standards is a direct application of Isotope Dilution Mass Spectrometry (IDMS), a primary method of measurement renowned for its high accuracy.[6][7][8] IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or deuterated IS) to a sample containing an unknown amount of the natural, unlabeled analyte.[9]

Because the deuterated standard is chemically identical to the analyte, it experiences the same processing losses and ionization effects.[1][10] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (IS) versions due to their mass difference.[1] The concentration of the analyte is then determined by the measured isotope ratio of the analyte to the standard.[6][9]

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Why Deuterium? The Physicochemical Advantage

Deuterated standards are compounds where one or more hydrogen atoms (¹H) are replaced with their stable, heavy isotope, deuterium (²H or D).[1][10] This seemingly minor substitution provides profound analytical benefits.

-

Chemical Identity: The deuterated IS is chemically identical to the analyte. This ensures it has the same solubility, reactivity, and extraction properties, and most critically, that it co-elutes chromatographically.[1][2][11] This co-elution is the key to correcting for matrix effects, as both the analyte and the IS are exposed to the same co-eluting interferences at the same time.[3]

-

Mass Distinguishability: The mass difference between hydrogen and deuterium allows the mass spectrometer to detect the analyte and the IS simultaneously without signal overlap.[1]

-

Stability: Deuterium is a stable, non-radioactive isotope, making it safe for routine laboratory use.

| Property | Analyte (Protium, ¹H) | Deuterated Standard (Deuterium, ²H) | Significance for Quantitative Analysis |

| Chemical Structure | Identical | Identical | Ensures identical behavior during extraction, cleanup, and chromatography.[1][2] |

| Mass | M | M + n (where n = # of D) | Allows for simultaneous detection by MS without interference.[1] |

| Chromatographic Elution | tR | ≈ tR | Co-elution is critical for accurate compensation of matrix effects.[3] |

| Ionization Efficiency | Variable (due to matrix) | Variable (due to matrix) | The ratio of analyte/IS remains constant, normalizing for ionization variability.[2][3] |

Practical Implementation: A Self-Validating Workflow

Integrating deuterated standards into a quantitative LC-MS/MS method requires a systematic approach to ensure the final assay is robust and trustworthy.

Selection of the Deuterated Internal Standard

Choosing the right deuterated IS is the most critical step.[1]

-

Degree and Position of Labeling:

-

A mass shift of +3 amu or greater is recommended to avoid isotopic crosstalk from the analyte's natural abundance isotopes (e.g., ¹³C).

-

Incorporate at least 2-10 deuterium substitutions to prevent isotope exchange.[1]

-

The deuterium labels must be placed on chemically stable positions within the molecule. Avoid placing them on heteroatoms (O, N) or carbons prone to enolization, as these can readily exchange with protons from the solvent, compromising the standard's integrity.[12]

-

-

Isotopic and Chemical Purity:

-

The standard should have high isotopic enrichment, ideally ≥98%, to minimize interference from any unlabeled analyte present as an impurity.[1][10]

-

High chemical purity (>99%) is also essential to ensure accurate standard concentrations and prevent the introduction of other interfering species.[1] The presence of unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal, leading to erroneous results.[13]

-

Experimental Protocol: Calibration Curve Preparation

This protocol outlines the preparation of a calibration curve in a biological matrix (e.g., human plasma) for a hypothetical analyte.

-

Prepare Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of analyte reference standard and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.

-

Prepare IS Working Solution (e.g., 100 ng/mL): Prepare a stock solution of the deuterated IS (e.g., 100 µg/mL). Serially dilute this stock in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final working concentration. This concentration should be chosen to yield a robust MS signal comparable to the analyte's response in typical samples.[4]

-

Prepare Calibration Standards: a. Create a series of working solutions of the analyte by serially diluting the stock solution. b. Spike a known volume of blank biological matrix with the analyte working solutions to create a calibration curve with at least 6-8 non-zero points (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Sample Processing (Protein Precipitation Example): a. Aliquot 50 µL of each calibration standard into a 96-well plate. b. Add 150 µL of the IS working solution (in acetonitrile) to each well. The organic solvent acts as the protein precipitation agent. c. Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation. d. Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Data Analysis: a. Inject the processed samples onto the LC-MS/MS system. b. Integrate the peak areas for the analyte and the deuterated IS. c. Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. d. Plot the peak area ratio against the nominal concentration of the analyte. e. Perform a linear regression (typically with 1/x² weighting) to generate the calibration curve from which the concentration of unknown samples will be determined.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Navigating Potential Pitfalls

While deuterated standards are the gold standard, a senior scientist must be aware of potential complications.

-

The Chromatographic Isotope Effect (CIE): Occasionally, a deuterated standard may exhibit a slightly different retention time than the unlabeled analyte, typically eluting earlier.[5][14] This is known as the CIE and is more pronounced with a higher degree of deuteration. If this separation is significant, the analyte and IS may be subjected to different matrix effects, compromising the accuracy of the correction.[15] It is crucial during method development to confirm that the analyte and IS peaks are chromatographically resolved but still elute very closely. Using ¹³C or ¹⁵N labeled standards can avoid this issue as they generally lack a chromatographic isotope effect.[14][15]

-

Isotopic Crosstalk: As mentioned, if the mass difference between the analyte and IS is insufficient, the natural isotopic abundance of the analyte (M+1, M+2, etc.) can contribute to the signal of the IS, or vice-versa. This must be assessed during method validation by analyzing the highest concentration standard without IS, and the IS solution without analyte.

-

In-source Fragmentation or Back-Exchange: If the deuterium label is placed on a labile position, it can be lost through chemical exchange or fragmentation within the mass spectrometer's ion source. This leads to the IS signal appearing at the analyte's mass, causing inaccuracies. This underscores the importance of proper IS design and stability testing.[12]

The Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[2][10][11] The use of a suitable internal standard is a key requirement.[11] While the FDA does not explicitly mandate a stable isotope-labeled IS, the EMA is on record stating that over 90% of submissions incorporate them.[3] The use of a co-eluting SIL-IS is widely considered best practice as it provides the most robust defense against matrix effects, a critical validation parameter.[3] Assays using a less-ideal surrogate IS may face greater scrutiny and require more extensive validation experiments to prove their reliability.[3]

Conclusion

Deuterated internal standards are not merely a technical convenience; they are a foundational element of modern, high-precision quantitative analysis. By acting as a near-perfect chemical mimic of the analyte, they provide an internal self-validating system within each sample, correcting for the unavoidable variabilities of sample preparation, matrix effects, and instrument performance.[1][3][10] Their proper selection, characterization, and implementation are hallmarks of a robust, reliable, and defensible bioanalytical method. For any laboratory engaged in drug development or high-stakes research, mastering the use of deuterated standards is an essential step towards generating data of the highest integrity and scientific value.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Davison, A. S., Milan, A. M., & Dutton, J. J. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

- Roffel, A. F., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). IJRAR.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- Hellenbrand, J., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central.

- Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate.

- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.

- Understanding Internal standards and how to choose them. (2025, June 12). Reddit.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025, September 12). NIH.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.

- Bioanalytical Method Validation. (n.d.). FDA.

- Tsikas, D. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.

- Deuterated Compounds. (2025, May 29). Simson Pharma Limited.

- Isotope Dilution Mass Spectrometry. (2013, April 24). The Royal Society of Chemistry.

- The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023, December 3). Silantes.

- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (n.d.). Taylor & Francis Online.

- C–H deuteration of organic compounds and potential drug candidates. (n.d.). Royal Society of Chemistry.

- G, S., & P, S. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). ICH.

- Isotope dilution. (n.d.). Wikipedia.

- Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Spandidos Publications.

- Horváth, G., et al. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.

- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.

- Essex, R. M. (2022, November 1). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect.

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Deuterated Polymers: Complete Guide. (2024, August 3). ResolveMass Laboratories Inc.

- USFDA. Guidance for Industry: Bioanalytical Method Validation. (2025, August 5). ResearchGate.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. osti.gov [osti.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. fda.gov [fda.gov]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Senior Scientist's Guide to the Certificate of Analysis for p-Tyramine-d4 Hydrochloride: Beyond the Numbers

Introduction: The Foundational Role of a High-Quality Internal Standard

In the landscape of quantitative bioanalysis, particularly in pharmacology and drug metabolism studies, the integrity of every result hinges on the quality of the reference materials used. p-Tyramine, a naturally occurring monoamine compound derived from tyrosine, acts as a neuromodulator and its levels are of significant interest in neuroscience and food science.[1] For its accurate quantification in complex biological matrices like plasma or urine, isotope dilution mass spectrometry (ID-MS) is the undisputed gold standard. This technique's power lies in the use of a stable isotope-labeled internal standard (SIL-IS), such as p-Tyramine-d4 hydrochloride.

This deuterated analog is chemically identical to the endogenous analyte but has a greater mass, allowing it to be distinguished by a mass spectrometer.[2][3] When introduced into a sample, it co-extracts, co-elutes, and experiences the same ionization effects as the target analyte, effectively normalizing for sample loss and matrix-induced variations during analysis.[4] Consequently, the quality of the p-Tyramine-d4 hydrochloride is not a trivial matter; it is the bedrock upon which the accuracy and reproducibility of the entire analytical method are built.

This guide provides an in-depth deconstruction of a typical Certificate of Analysis (CoA) for p-Tyramine-d4 hydrochloride. We will move beyond a superficial reading of specifications to understand the causality behind each analytical test, the interpretation of the data, and how these components coalesce to provide a comprehensive assurance of quality for the research scientist.

Foundational Data: Identity and Physicochemical Properties

Before delving into complex analytical testing, a CoA establishes the fundamental identity of the material. This section provides the basic, yet critical, information that ensures the correct compound is being handled and allows for accurate preparation of standard solutions.

| Parameter | Specification | Rationale & Scientific Insight |

| Compound Name | p-Tyramine-d4 Hydrochloride | The "-d4" suffix indicates four deuterium atoms. "Hydrochloride" specifies the salt form, which typically enhances stability and solubility in aqueous media compared to the free base. |

| CAS Number | 1188266-06-9[5] | The Chemical Abstracts Service (CAS) registry number is a unique identifier, crucial for unambiguous identification and regulatory compliance. |

| Molecular Formula | C₈H₈D₄ClNO[5] | Confirms the elemental composition, explicitly noting the four deuterium (D) atoms. This is the first checkpoint for verifying the isotopic labeling. |

| Molecular Weight | 177.66 g/mol [5] | This theoretical weight, calculated from the molecular formula, is a key parameter for mass spectrometry verification. It is ~4 Da higher than the unlabeled counterpart due to the four deuterons. |

| Appearance | White to Beige Crystalline Solid[4] | A simple visual inspection is a rapid, preliminary check for gross degradation or contamination, which might manifest as discoloration or a change in physical form. |

| Solubility | Soluble in Water, DMSO, Methanol | Practical information essential for the end-user to correctly prepare stock solutions and working standards without compromising the integrity of the material. |

The Core Pillars of Qualification: Purity and Identity Verification

This section forms the heart of the CoA, where rigorous analytical techniques are employed to confirm the compound's structure and quantify its purity from two distinct perspectives: chemical and isotopic. These are not interchangeable concepts and must be evaluated independently.

Structural Confirmation via Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Expertise & Causality: While many techniques can confirm identity, ¹H-NMR provides an unparalleled, definitive confirmation of a molecule's hydrogen framework. For a deuterated standard, its power is twofold. It not only confirms the presence of protons in their expected chemical environments (e.g., on the aromatic ring) but, more critically, it demonstrates the absence of proton signals at the sites of deuteration. This direct evidence of isotopic substitution at the correct positions (the 1,1,2,2-positions of the ethyl chain) is a validation that mass spectrometry alone cannot provide.[6]

Experimental Protocol: ¹H-NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of p-Tyramine-d4 hydrochloride and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid large interfering solvent peaks.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.

-

Data Acquisition: Acquire the ¹H-NMR spectrum at 25°C. A sufficient number of scans (e.g., 64) are averaged to achieve a high signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

-

Interpretation: The processed spectrum is analyzed for chemical shifts (δ), coupling constants (J), and signal integrals to confirm the structure.

Data Presentation: Representative ¹H-NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Specification Conformance |

| ~7.15 | Doublet | 2H | Aromatic (Ha) | Conforms |

| ~6.80 | Doublet | 2H | Aromatic (Hb) | Conforms |

| 2.50 - 3.00 | Multiplet | <0.05H | Residual -CH₂-CH₂- | Conforms |

Note: The key finding is the near-complete absence of signals in the aliphatic region (~2.5-3.0 ppm), confirming >99% deuteration at these positions.

Mandatory Visualization: ¹H-NMR Analysis Workflow

Caption: Workflow for structural confirmation by NMR.

Mass Spectrometry: Confirming Molecular Mass and Isotopic Distribution

Expertise & Causality: High-Resolution Mass Spectrometry (HR-MS) serves two critical functions. First, it provides an extremely accurate mass measurement of the parent ion, which must match the theoretical mass of C₈H₈D₄ClNO to within a few parts-per-million (ppm), confirming the elemental composition. Second, and crucially for a SIL-IS, it allows for the determination of isotopic purity by measuring the relative abundances of all isotopologues (molecules that differ only in their isotopic composition).[6][7] A high isotopic enrichment at the four labeled positions will result in a population of molecules where the d4 species is overwhelmingly dominant, but minor populations of d3, d2, d1, and even d0 species will exist.[8] Quantifying this distribution is essential for ensuring that the internal standard does not contribute significantly to the signal of the unlabeled analyte.

Experimental Protocol: LC-HR-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the standard (~1 µg/mL) in a suitable mobile phase, such as 50:50 water:acetonitrile with 0.1% formic acid.

-

Chromatographic Separation: Inject the sample onto an HPLC system coupled to the mass spectrometer. A short C18 column is typically used to desalt the sample before it enters the MS source.

-

Mass Spectrometry: Analyze the sample using an HR-MS instrument (e.g., Orbitrap or TOF) in positive ion mode with electrospray ionization (ESI).

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-250).

-

Data Analysis: Extract the ion chromatogram for the protonated molecule [M+H]⁺. Determine the accurate mass and calculate the mass error. Integrate the peak areas for each isotopologue (d4, d3, d2, d1, d0) to calculate the isotopic distribution.

Data Presentation: Representative HR-MS and Isotopic Purity Data

| Parameter | Observed Value | Specification | Conformance |

| [M+H]⁺ Accurate Mass | 142.1245 m/z | 142.1248 ± 5 ppm | Conforms |

| Isotopologue | Relative Abundance | Specification | Conformance |

| d4 (Target) | 99.6% | ≥ 98.0% | Conforms |

| d3 | 0.3% | Report | Conforms |

| d2 | <0.1% | Report | Conforms |

| d1 | <0.1% | Report | Conforms |

| d0 (Unlabeled) | <0.01% | ≤ 0.05% | Conforms |

| Isotopic Purity | 99.6% | ≥ 98% | Conforms |

Mandatory Visualization: Isotopic Purity Verification Logic

Caption: Logic flow for determining isotopic purity.

Quantifying Chemical Purity with High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chemical purity analysis by HPLC is orthogonal to the isotopic purity tests. Its sole purpose is to quantify the percentage of the p-Tyramine-d4 hydrochloride molecule relative to any other chemically distinct impurities, such as unreacted starting materials, synthesis by-products, or degradation products.[9] A high-purity result from this test ensures that the standard solution's concentration is accurate and that no extraneous compounds are present to interfere with the analysis. The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for peak purity analysis, a valuable tool to check for the co-elution of impurities that might be hidden under the main analyte peak.[10][11]

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Use a validated HPLC system equipped with a UV/DAD detector and a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).[12]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 275 nm

-

Gradient: A time-based gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is used to elute compounds with a wide range of polarities.

-

-

Analysis: A solution of the standard at a known concentration (e.g., 0.5 mg/mL) is injected. The resulting chromatogram is integrated to determine the area of all detected peaks.

-

Calculation: Chemical purity is calculated using the area percent normalization method, where the main peak area is divided by the total area of all peaks.[13]

Data Presentation: Representative HPLC Purity Results

| Peak | Retention Time (min) | Area (%) | Purity Angle | Purity Threshold | Specification Conformance |

| p-Tyramine-d4 | 8.52 | 99.85 | 0.112 | 0.250 | Conforms |

| Impurity 1 | 6.21 | 0.08 | N/A | N/A | Conforms |